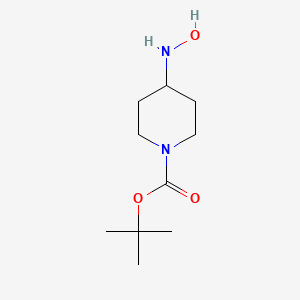
Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyamino group, and a piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the hydroxyamino group. One common method involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with hydroxylamine under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale reactions, including considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the hydroxyamino group.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of a hydroxyamino group.
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Contains a hydroxy group instead of a hydroxyamino group.
Uniqueness
Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate is unique due to the presence of both the tert-butyl carbamate group and the hydroxyamino group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h8,11,14H,4-7H2,1-3H3 |
Clé InChI |
RTSWLDSIKAPSLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















